5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one 5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17349264
InChI: InChI=1S/C18H12N2OS/c21-17-15(11-13-7-3-1-4-8-13)20-16(12-22-18(20)19-17)14-9-5-2-6-10-14/h1-12H/b15-11+
SMILES:
Molecular Formula: C18H12N2OS
Molecular Weight: 304.4 g/mol

5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one

CAS No.:

Cat. No.: VC17349264

Molecular Formula: C18H12N2OS

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one -

Specification

Molecular Formula C18H12N2OS
Molecular Weight 304.4 g/mol
IUPAC Name (5E)-5-benzylidene-3-phenylimidazo[2,1-b][1,3]thiazol-6-one
Standard InChI InChI=1S/C18H12N2OS/c21-17-15(11-13-7-3-1-4-8-13)20-16(12-22-18(20)19-17)14-9-5-2-6-10-14/h1-12H/b15-11+
Standard InChI Key ZYYPAAKXJCJVQN-RVDMUPIBSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/2\C(=O)N=C3N2C(=CS3)C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)C=C2C(=O)N=C3N2C(=CS3)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one (IUPAC name: (5E)-5-benzylidene-3-phenylimidazo[2,1-b] thiazol-6-one) is a bicyclic heteroaromatic compound with the molecular formula C₁₈H₁₂N₂OS and a molecular weight of 304.4 g/mol. The structure comprises an imidazo[2,1-b]thiazole scaffold fused with a benzylidene moiety at position 5 and a phenyl group at position 3 (Figure 1). The E-configuration of the benzylidene double bond is critical for maintaining planar geometry and optimizing π-π stacking interactions with biological targets.

Table 1: Molecular Properties of 5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one

PropertyValue
Molecular FormulaC₁₈H₁₂N₂OS
Molecular Weight304.4 g/mol
SMILESC1=CC=C(C=C1)C=C2C(=O)N=C3N2C(=CS3)C4=CC=CC=C4
InChI KeyZYYPAAKXJCJVQN-RVDMUPIBSA-N
XLogP3-AA3.9 (Predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

Synthesis and Structural Modification

Primary Synthesis Routes

The synthesis of 5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one typically involves a multi-step protocol starting from ethyl imidazo[2,1-b]thiazole-3-acetate hydrobromide (Figure 2) . Key steps include:

  • Hydrazide Formation: Reaction of ethyl esters with hydrazine hydrate yields 2-[6-arylimidazo[2,1-b]thiazol-3-yl]acetohydrazides.

  • Thiosemicarbazide Condensation: Treatment with aryl isothiocyanates produces 4-aryl-3-thiosemicarbazides.

  • Cyclization: Heating with ethyl bromoacetate induces cyclization to form the thiazolidinone core .

Yields for analogous compounds range from 45–68%, with purity confirmed via HPLC (>95%) . Substituents on the benzylidene and phenyl groups can be modified to enhance bioactivity. For example, electron-withdrawing groups (e.g., -Cl) at the para position of the benzylidene moiety improve anticancer potency by 1.5–2.3-fold in HepG2 cells.

Pharmacological Activities

Anticancer Mechanisms

The compound demonstrates IC₅₀ values of 8.2–12.7 μM against HepG2 (hepatocellular carcinoma) and MDA-MB-231 (triple-negative breast cancer) cell lines. Mechanistic studies suggest:

  • Topoisomerase II Inhibition: Intercalation into DNA-topoisomerase II complexes disrupts replication.

  • Apoptosis Induction: Upregulation of caspase-3/7 and PARP cleavage observed in treated cells.

  • Anti-angiogenic Effects: Suppression of VEGF secretion by 40–60% at 10 μM.

Table 2: Anticancer Activity Against Select Cell Lines

Cell LineIC₅₀ (μM)Mechanism
HepG28.2Topoisomerase II inhibition
MDA-MB-23112.7Caspase-3/7 activation
A54915.4VEGF suppression

Antimicrobial and Antiviral Profiles

The imidazo[2,1-b]thiazole scaffold exhibits broad-spectrum activity:

  • Antibacterial: MIC of 16 μg/mL against Staphylococcus aureus (methicillin-resistant strains).

  • Antiviral: 50% inhibitory concentration (IC₅₀) of 5.8 μM against influenza A/H1N1 .
    Activity correlates with the compound’s ability to chelate metal ions essential for microbial enzymes, such as ribonucleotide reductase .

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity include:

  • Benzylidene Group: The E-configuration enhances planar stacking with DNA bases.

  • Phenyl Substituents: Electron-deficient aryl groups improve solubility and target affinity.

  • Thiazolidinone Ring: The carbonyl group participates in hydrogen bonding with kinase active sites .

Modification of the imidazo[2,1-b]thiazole core to imidazo[2,1-b][1, thiazine reduces anticancer activity by 70%, underscoring the importance of the sulfur atom in redox modulation.

Future Directions and Challenges

While preclinical data are promising, translational development requires:

  • Pharmacokinetic Optimization: Addressing low oral bioavailability (<20%) through prodrug formulations.

  • Target Identification: Proteomic studies to elucidate off-target effects.

  • In Vivo Efficacy: Testing in xenograft models to validate tumor growth inhibition.

Collaborative efforts between synthetic chemists and pharmacologists will be essential to advance this compound into clinical trials.

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